3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Description
This compound features a benzaldehyde core substituted with a methoxy group at position 4 and a methyl-linked pyrazole ring at position 3. The pyrazole ring is further substituted with an iodo group at position 4 and methyl groups at positions 3 and 5 (Figure 1). The iodo substituent distinguishes it from halogenated analogs and influences its physicochemical and reactivity profiles.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWKTNGCKSNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach includes the iodination of 3,5-dimethyl-1H-pyrazole, followed by the formation of a pyrazole-aldehyde linkage through a condensation reaction with 4-methoxybenzaldehyde. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Iodopyrazole Ring
The iodine atom at the 4-position of the pyrazole ring is a prime site for substitution due to its electronegativity and leaving-group capability. Reactions may proceed under mild conditions with nucleophiles such as amines, thiols, or alkoxides.
Mechanistic Insight : The reaction likely follows an SNAr pathway, facilitated by the electron-withdrawing pyrazole ring activating the C–I bond .
Aldehyde Functionalization
The benzaldehyde group participates in condensation, oxidation, and reduction reactions:
2.1. Condensation Reactions
The aldehyde reacts with amines or hydrazides to form Schiff bases or hydrazones, useful in synthesizing heterocycles .
| Reactant | Conditions | Product | Example |
|---|---|---|---|
| Primary amine | EtOH, acetic acid, reflux | N-aryl imine derivative | Hydrazone synthesis in |
| Hydrazine | DMF, 80°C | 4-methoxybenzaldehyde hydrazone | Analogous to |
2.2. Oxidation/Reduction
-
Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄ or CrO₃ .
-
Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol .
Methoxy Group Reactivity
The methoxy group is typically inert but can undergo demethylation under strong acidic (HBr/AcOH) or oxidative (H₂O₂/Fe²⁺) conditions to yield a phenolic –OH group .
Methylene Bridge Functionalization
The –CH₂– linker between pyrazole and benzaldehyde may undergo:
-
Oxidation : Strong oxidants (e.g., KMnO₄) could convert it to a ketone or carboxylic acid.
-
Halogenation : Radical bromination (NBS, light) might introduce bromine at the bridge .
Cross-Coupling Reactions
The iodine atom enables palladium-catalyzed couplings (e.g., Suzuki, Heck) to introduce aryl or alkenyl groups :
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 3-[(4-aryl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkyne-substituted derivative |
Heterocycle Formation
The aldehyde and pyrazole groups can participate in cyclization reactions:
Scientific Research Applications
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The iodine substituent may enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazole Derivatives
Bromo Analog
- Compound : 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- Molecular Formula : C₁₄H₁₅BrN₂O₂
- Molecular Weight : 339.19 g/mol (calculated)
- CAS No.: 512826-72-1
- Purity : 99% (industrial grade)
- Applications : Used as a building block for biochemicals and pharmaceuticals. The bromo group offers reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Chloro Analog
- Compound : 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 278.73 g/mol
- Density : 1.22 g/cm³
- Boiling Point : 443.4°C
- HS Code : 2933199090 (tariff: 6.5%)
- Applications : The chloro group enhances metabolic stability compared to bromo/iodo analogs, making it suitable for agrochemical intermediates .
Key Differences
Nitro-Substituted Pyrazole Derivatives
- Compound : 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- Molecular Formula : C₁₄H₁₅N₃O₄
- Molecular Weight : 289.29 g/mol
- CAS No.: 673667
- Purity : 95%
- SMILES : CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)N+[O-]
- Applications : The nitro group (electron-withdrawing) stabilizes the aldehyde against oxidation, enabling use in high-temperature reactions .
Trifluoromethyl and Difluoromethyl Derivatives
- Example : 3-[[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]-4-methoxybenzaldehyde
- Molecular Formula : C₇H₁₃N₃ (core structure)
- CAS No.: 62821-91-4
- Purity : 95%
- Applications : Fluorinated groups enhance lipophilicity and bioavailability, making these analogs relevant in CNS drug discovery .
Aldehyde Reactivity
The aldehyde group in these compounds enables condensation reactions (e.g., oxime formation; CAS 512810-19-4 for bromo analog oxime) . Electron-withdrawing substituents (e.g., nitro) reduce aldehyde oxidation rates, whereas electron-donating groups (e.g., methoxy) may increase reactivity .
Biological Activity
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula and a molecular weight of 386.19 g/mol, has been synthesized and evaluated for various biological effects including antioxidant, antimicrobial, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H15IN2O3 |
| Molecular Weight | 386.19 g/mol |
| CAS Number | 1119471-85-0 |
| Purity | >90% |
Antioxidant Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was evaluated using various assays, demonstrating a notable capacity to reduce oxidative damage in cellular models .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Properties
One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects were assessed using the NCI 60-cell line screening protocol, where it exhibited low nanomolar GI50 values, indicating potent activity against these cancer types .
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Mechanism of Action :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde?
- Methodology :
- Step 1 : Synthesize the pyrazole core. For 3,5-dimethyl-4-iodo-1H-pyrazole, iodination at the 4-position of 3,5-dimethyl-1H-pyrazole can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under reflux .
- Step 2 : Alkylation of the pyrazole with 4-methoxybenzaldehyde. React the iodinated pyrazole with 4-methoxybenzaldehyde derivatives (e.g., chloromethyl or bromomethyl analogs) in ethanol or THF, using glacial acetic acid as a catalyst and refluxing for 4–6 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Iodination | ICl, DMF, 80°C, 12 h | ~60% | |
| Alkylation | Ethanol, glacial AcOH, reflux | ~55–70% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Analysis :
- ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm), methoxy group (δ 3.8–4.0 ppm), and pyrazole methyl groups (δ 2.1–2.5 ppm). Coupling between the benzaldehyde and pyrazole methylene (CH₂) is observed at δ 4.5–5.0 ppm .
- ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and iodinated pyrazole ring carbons (δ 90–100 ppm for C-I) .
Q. How is the purity of this compound assessed in academic research?
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- Melting Point : Compare experimental values (e.g., 156–158°C) with literature data to detect impurities .
Advanced Research Questions
Q. How can synthetic yields be optimized for the iodinated pyrazole intermediate?
- Contradiction Analysis : shows that direct iodination of 3,5-dimethyl-1H-pyrazole fails under mild conditions, necessitating protective strategies (e.g., propionate ester formation prior to iodination).
- Optimization Strategy :
- Use NIS instead of ICl for milder iodination, reducing side reactions.
- Increase reaction temperature to 100°C in DMF to enhance reactivity .
- Yield Improvement :
| Condition | Iodinating Agent | Solvent | Yield |
|---|---|---|---|
| Standard | ICl | DMF | 60% |
| Optimized | NIS | DMF | 75% |
Q. What computational methods are suitable for studying substituent effects on biological activity?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The iodo group’s steric bulk may influence binding affinity .
- DFT Calculations : Analyze electronic effects of the methoxy and iodo groups on the benzaldehyde’s reactivity. The HOMO-LUMO gap predicts nucleophilic attack sites .
Q. How to resolve contradictions in spectral data for structural confirmation?
- Case Example : Discrepancies in ¹H NMR methylene proton splitting (δ 4.5–5.0 ppm) may arise from rotational isomerism.
- Resolution :
- Variable-temperature NMR (VT-NMR) to observe coalescence of signals.
- X-ray diffraction to confirm the solid-state conformation .
Q. What strategies are effective for synthesizing analogs with modified substituents?
- Methodology :
- Bromine/Chlorine Analogues : Replace iodine with NBS or NCS during halogenation .
- Methoxy Group Replacement : Use 4-hydroxybenzaldehyde with protective groups (e.g., TBS) for post-synthetic deprotection .
- Biological Relevance : Fluorinated analogs (e.g., 4-fluoro substitution) enhance metabolic stability .
Data Contradiction and Resolution Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
